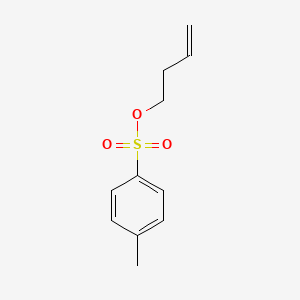

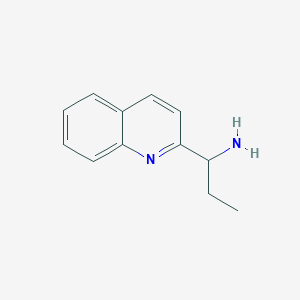

but-3-en-1-yl 4-methylbenzene-1-sulfonate

Descripción general

Descripción

but-3-en-1-yl 4-methylbenzene-1-sulfonate is a chemical compound with the molecular formula C₁₁H₁₂O₃SThis compound features a toluene (methylbenzene) group, a sulfonate group, and a but-3-enyl group in its structure.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

-

First Method

Reactants: 3-buten-1-ol (29.3 mmol), p-toluenesulphonyl chloride (525 mmol), pyridine (200 mL).

Procedure: The 3-buten-1-ol is added to a solution of p-toluenesulphonyl chloride in anhydrous pyridine cooled to 0°C. The mixture is stirred overnight at -5°C. It is then added to a mixture of water and ice. The product is extracted using ether washes, washed with hydrochloric acid and water, dried over potassium carbonate and sodium sulphate, and decolorized with active carbon.

-

Second Method

Reactants: 3-buten-1-ol (33.2 g), pyridine (230 mL), p-toluene sulfonyl chloride (96.7 g).

Procedure: The 3-buten-1-ol and pyridine are charged into a reactor, and p-toluene sulfonyl chloride is added over 3.5 hours while maintaining the temperature below 5°C.

Análisis De Reacciones Químicas

but-3-en-1-yl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

but-3-en-1-yl 4-methylbenzene-1-sulfonate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the production of various chemical products.

Mecanismo De Acción

The mechanism by which but-3-en-1-yl 4-methylbenzene-1-sulfonate exerts its effects involves its interaction with molecular targets through nucleophilic substitution reactions. The sulfonate group acts as a leaving group, facilitating the formation of new bonds with nucleophiles.

Comparación Con Compuestos Similares

but-3-en-1-yl 4-methylbenzene-1-sulfonate can be compared with similar compounds such as:

3-Methylbut-3-enyl 4-methylbenzenesulfonate: Similar structure but with a methyl group on the butenyl chain.

3-Butynyl p-toluenesulfonate: Another name for this compound.

These comparisons highlight the unique structural features and reactivity of this compound.

Propiedades

Número CAS |

778-29-0 |

|---|---|

Fórmula molecular |

C11H14O3S |

Peso molecular |

226.29 g/mol |

Nombre IUPAC |

but-3-enyl 4-methylbenzenesulfonate |

InChI |

InChI=1S/C11H14O3S/c1-3-4-9-14-15(12,13)11-7-5-10(2)6-8-11/h3,5-8H,1,4,9H2,2H3 |

Clave InChI |

RMVHRBRSQIDTKT-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=C(C=C1)S(=O)(=O)OCCC=C |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

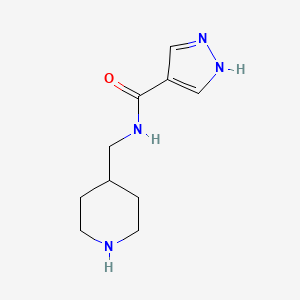

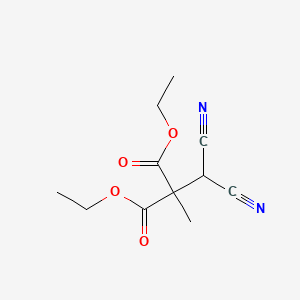

![Diethyl [(1H-1,2,4-triazol-1-yl)methyl]phosphonate](/img/structure/B8682157.png)

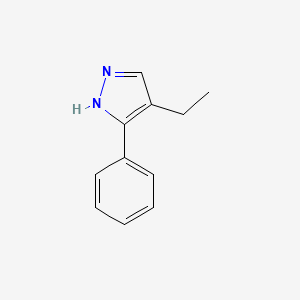

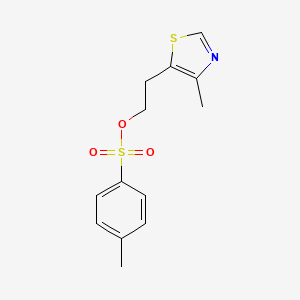

![3-(3,4-dimethoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8682168.png)

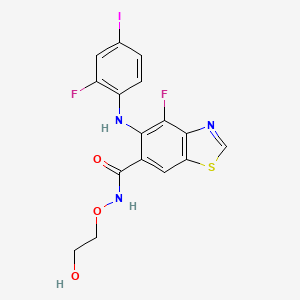

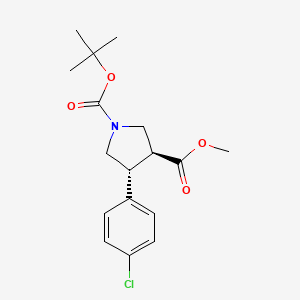

![4-[(2,5-Dioxoimidazolidin-4-ylidene)methyl]benzonitrile](/img/structure/B8682170.png)